Fru-Met - 13C6
Description
Fru-Met - 13C6 is a stable isotope-labeled compound where six carbon atoms in its structure are replaced with the non-radioactive carbon-13 isotope. This labeling enables precise tracking and quantification in analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Isotopic labeling minimizes interference from endogenous compounds in biological matrices, making it invaluable for pharmacokinetic studies, metabolomics, and environmental monitoring .
The synthesis of this compound typically involves multi-step organic reactions starting with a 13C6-labeled precursor (e.g., benzene-13C6). Advanced purification methods, including high-performance liquid chromatography (HPLC) and solid-phase extraction, ensure chemical purity >98% and isotopic purity >99 atom% 13C, as validated by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Properties
CAS No. |
1083053-42-2 |
|---|---|
Molecular Formula |
C11H21NO7S |
Molecular Weight |
317.29 |
Purity |
85% min. |
Synonyms |
Fru-Met - 13C6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Comparison of 13C6-Labeled Compounds
| Compound Name | Core Structure | Application | Isotopic Purity (atom% 13C) | Analytical Method |
|---|---|---|---|---|
| Fru-Met - 13C6 | Fructose-methionine conjugate | Metabolite tracking in pharmaceuticals | >99.0 | LC-MS/MS, HRMS |
| Sulfachloropyridazine-phenyl-13C6 | Sulfonamide derivative | Detection of sulfonamide residues in food | >99.0 | LC-MS/MS, HPLC |
| Zearalenone-phenyl-13C6 | Mycotoxin derivative | Quantification of zearalenone in crops | >98.0 | LC-MS/MS, GC×GC-qMS |
| [13C6]Cotinine | Nicotine metabolite | Tobacco exposure biomarker analysis | >98.5 | LC-MS/MS, GC-MS |
| [13C6]Tyrosine derivatives | Phenethylamine backbone | Forensic drug quantification | >99.0 | GC-MS, LC-MS/MS |
Research Findings
- Sensitivity in Detection : this compound demonstrates a limit of detection (LOD) <10 ng/mL in biological matrices, comparable to [13C6]cotinine (LOD <5 ng/mL) .
- Isotopic Interference: Unlike non-labeled compounds, 13C6-labeled analogues eliminate overlaps in mass spectra, enhancing accuracy in multiplexed assays .
Differentiating Factors
Target Specificity: this compound is tailored for carbohydrate and amino acid metabolism studies, whereas zearalenone-phenyl-13C6 focuses on mycotoxin analysis .
Synthetic Complexity: Zearalenone-phenyl-13C6 requires 21 steps vs. 6 steps for sulfachloropyridazine-phenyl-13C6, reflecting differences in molecular architecture .
Cost Efficiency : this compound and [13C6]tyrosine derivatives are more cost-effective for large-scale studies compared to mycotoxin-labeled compounds .
Critical Notes
Isotopic Purity Requirements : For quantitative accuracy, isotopic purity must exceed 98 atom% 13C to avoid natural abundance interference (e.g., 1.1% 13C in unlabeled compounds) .
Analytical Validation : Cross-validation using orthogonal methods (e.g., NMR for structure, HRMS for mass accuracy) is essential for all 13C6-labeled compounds .
Q & A
Q. What are the key considerations for synthesizing and purifying Fru-Met - 13C6 to ensure isotopic integrity in metabolic studies?
To maintain isotopic purity (>99% 13C enrichment), synthesis protocols must minimize isotopic dilution during precursor incorporation. Techniques like ion chromatography-mass spectrometry (IC-MS) are critical for verifying isotopic labeling efficiency . Post-synthesis purification via HPLC with UV-Vis or charged aerosol detection ensures removal of unlabeled contaminants. Researchers should document solvent systems, column specifications, and retention times to enable reproducibility .
Q. How does this compound differ from non-labeled fructose metabolites in tracer studies?
The 13C6 label allows precise tracking of metabolic flux via stable isotope-resolved metabolomics (SIRM). Unlike non-labeled metabolites, 13C6 incorporation into pathways like glycolysis or the pentose phosphate pathway generates detectable mass shifts (+6 Da) in downstream metabolites, enabling kinetic modeling of flux rates. Researchers must validate labeling patterns using tandem MS/MS to distinguish isotopic peaks from background noise .
Advanced Research Questions
Q. How can researchers design experiments using this compound to resolve contradictory findings in cancer metabolism studies?
Contradictions often arise from heterogeneous cell models or inconsistent sampling times. A robust design includes:
- Population : Use isogenic cell lines (e.g., KRAS-mutant vs. wild-type) to isolate genetic effects.
- Intervention : Pulse-chase labeling with this compound at physiologically relevant concentrations (e.g., 5–10 mM).
- Comparison : Parallel experiments with 13C-glucose to dissect fructose-specific pathways.
- Outcome : Time-resolved flux analysis via LC-MS to capture dynamic labeling patterns.
Apply the PICOT framework to ensure methodological rigor .
Q. What analytical strategies mitigate signal overlap when quantifying 13C6-labeled metabolites in complex biological matrices?
- Chromatographic Separation : Use hydrophilic interaction liquid chromatography (HILIC) to resolve isomers (e.g., fructose-1,6-bisphosphate vs. fructose-2,6-bisphosphate).
- High-Resolution MS : Orbitrap or TOF instruments (resolving power >30,000) distinguish 13C6 peaks from natural isotopic abundance.
- Data Deconvolution : Software tools like XCMS or METLIN automate peak alignment and correct for matrix effects .
Q. How can positional isotopomer analysis of this compound improve mechanistic insights into metabolic reprogramming?
Q. What statistical methods address variability in 13C6 tracer data across replicate experiments?
- Mixed-Effects Models : Account for batch effects (e.g., cell passage number, MS run date).
- Principal Component Analysis (PCA) : Identify outliers driven by technical artifacts.
- False Discovery Rate (FDR) Correction : Adjust p-values for multiple comparisons in fluxomics datasets.
Preprocess raw data using platforms like Skyline or MAVEN to normalize intensities .
Methodological Guidance
Q. How to validate the specificity of antibodies used in 13C6 tracer studies (e.g., epitope mapping)?
- Positional Scanning Mutagenesis : Replace residues in suspected binding regions (e.g., S475–I482 in Ebola glycoprotein studies) and measure 13C6-antibody affinity via ELISA.
- Competitive Binding Assays : Co-incubate with unlabeled Fru-Met to confirm dose-dependent signal reduction.
Cross-reference with structural data (e.g., cryo-EM) to resolve false positives .
Q. What criteria ensure ethical and reproducible use of this compound in animal studies?
- FINER Framework :
- Feasible : Optimize tracer dosage to avoid toxicity (e.g., ≤20% 13C6 in feed).
- Novel : Compare against existing tracers (e.g., 13C-glucose).
- Ethical : Adhere to IACUC guidelines for isotope disposal.
- Data Transparency : Publish raw MS spectra and animal metadata in repositories like MetaboLights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
